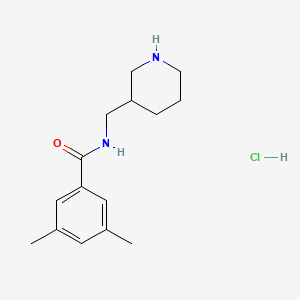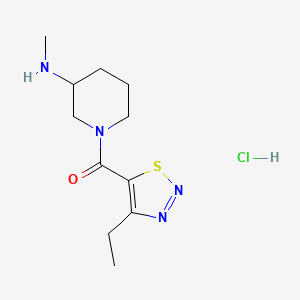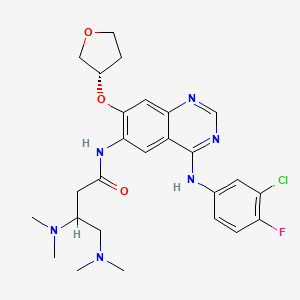
n-(2-Methoxybenzyl)pyrrolidin-2-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(2-Methoxybenzyl)pyrrolidin-2-imine: is a chemical compound with the molecular formula C12H16N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a methoxybenzyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions:
N-Alkylation of Pyrrolidine: One common method involves the N-alkylation of pyrrolidine with 2-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Reductive Amination: Another approach is the reductive amination of pyrrolidine-2-imine with 2-methoxybenzaldehyde. This reaction can be catalyzed by a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a solvent like methanol or ethanol.
Industrial Production Methods: Industrial production methods for n-(2-Methoxybenzyl)pyrrolidin-2-imine typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: n-(2-Methoxybenzyl)pyrrolidin-2-imine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form secondary amines or other reduced products. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxybenzyl group can be replaced by other substituents. Reagents like alkyl halides or acyl chlorides are commonly employed.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Secondary amines, dealkylated products.
Substitution: Various substituted pyrrolidines.
科学研究应用
Chemistry: n-(2-Methoxybenzyl)pyrrolidin-2-imine is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors. It serves as a probe to understand the structure-activity relationships of pyrrolidine derivatives.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or neuroprotective effects.
Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals, agrochemicals, and specialty materials. Its versatility makes it valuable for various chemical manufacturing processes.
作用机制
The mechanism of action of n-(2-Methoxybenzyl)pyrrolidin-2-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group may enhance binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
相似化合物的比较
n-Benzylpyrrolidin-2-imine: Similar structure but lacks the methoxy group, which may affect its binding properties and biological activity.
n-(2-Hydroxybenzyl)pyrrolidin-2-imine: Contains a hydroxy group instead of a methoxy group, which can influence its reactivity and solubility.
n-(2-Chlorobenzyl)pyrrolidin-2-imine: The presence of a chlorine atom can alter its electronic properties and chemical behavior.
Uniqueness: n-(2-Methoxybenzyl)pyrrolidin-2-imine is unique due to the presence of the methoxy group, which can enhance its lipophilicity and membrane permeability. This structural feature may contribute to its distinct pharmacokinetic and pharmacodynamic profiles compared to similar compounds.
属性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC 名称 |
N-[(2-methoxyphenyl)methyl]-3,4-dihydro-2H-pyrrol-5-amine |
InChI |
InChI=1S/C12H16N2O/c1-15-11-6-3-2-5-10(11)9-14-12-7-4-8-13-12/h2-3,5-6H,4,7-9H2,1H3,(H,13,14) |
InChI 键 |
LGBBLXZEGDPQJZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1CNC2=NCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(3AS,4S,6R,6aR)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B14906062.png)



![N-[2-(4-butylphenyl)-6-chloro-2H-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B14906076.png)






